molecular formula C16H14ClNO4 B12675225 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid CAS No. 51234-97-0

2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid

Cat. No.: B12675225
CAS No.: 51234-97-0
M. Wt: 319.74 g/mol
InChI Key: CVXCGRGLUOUZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C16H13ClNO4. This compound is characterized by the presence of a chlorobenzoyl group, an amino group, a hydroxyphenyl group, and a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-4-hydroxybenzoic acid under controlled conditions to form the intermediate product. This intermediate is then reacted with propionic anhydride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzoyl)propionic acid: Similar structure but lacks the amino and hydroxy groups.

    4-Chlorobenzoyl chloride: Precursor in the synthesis of the compound.

    3-Amino-4-hydroxybenzoic acid: Intermediate in the synthesis.

Uniqueness

2-(3-((4-Chlorobenzoyl)amino)-4-hydroxyphenyl)propionic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

51234-97-0

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-[3-[(4-chlorobenzoyl)amino]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C16H14ClNO4/c1-9(16(21)22)11-4-7-14(19)13(8-11)18-15(20)10-2-5-12(17)6-3-10/h2-9,19H,1H3,(H,18,20)(H,21,22)

InChI Key

CVXCGRGLUOUZIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.